3-(Trifluoromethyl)benzoyl chloride
Overview
Description
3-(Trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H4ClF3O and a molecular weight of 208.56 g/mol . It is also known by other names such as m-Trifluoromethylbenzoyl chloride and α,α,α-Trifluoro-m-toluoyl chloride . This compound is a clear light yellow liquid at room temperature and is primarily used as an intermediate in the synthesis of various chemical compounds .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)benzoyl chloride is an organic compound used as an intermediate in the synthesis of various chemical entities . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in a variety of chemical reactions, including nucleophilic acyl substitution . This allows this compound to interact with various targets, leading to the formation of new compounds.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final product it is used to synthesize. For instance, it has been used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines . The downstream effects of these pathways would be determined by the biological activity of the final synthesized product.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water, producing toxic gases . Therefore, it should be stored in a cool, dry place away from moisture . Additionally, it should be kept away from open flames and hot surfaces due to its combustibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)benzoyl chloride typically involves the reaction of 3-(Trifluoromethyl)benzoic acid with thionyl chloride or oxalyl chloride . The reaction is carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(Trifluoromethyl)benzoic acid .
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
3-(Trifluoromethyl)benzoic acid: Formed from hydrolysis.
Scientific Research Applications
3-(Trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)benzoyl chloride
Comparison: 3-(Trifluoromethyl)benzoyl chloride is unique due to the position of the trifluoromethyl group on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. Compared to its isomers, it offers distinct advantages in terms of selectivity and yield in various synthetic applications .
Properties
IUPAC Name |
3-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYJCANMOTJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062294 | |
Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2251-65-2 | |
Record name | 3-(Trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2251-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Trifluoromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)benzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88307 | |
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Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-m-toluoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(Trifluoromethyl)benzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BVG73ZFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(Trifluoromethyl)benzoyl chloride in the synthesis of benzopyranylflavonoids, and what makes the resulting compound significant?
A1: In this study, this compound acts as a crucial building block in the synthesis of a specific benzopyranylflavonoid. Researchers employed a two-step process: Baker-Venkataraman rearrangement followed by cyclization. They reacted 1-(7-hydroxy-5-methoxy-2,2-dimethylchromanan-8-yl) ethanone with this compound to produce the desired benzopyranylflavonoid derivative (compound 3c in the study) [].
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